molecular formula C21H25ClN2O B13928107 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B13928107
M. Wt: 356.9 g/mol
InChI Key: UMFAODLQPLGNTH-UHFFFAOYSA-N
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Description

9-benzyl-2-phenyl-2,9-diazaspiro[45]decan-1-one;hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization.

    Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include benzyl chloride and phenyl magnesium bromide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, phenyl magnesium bromide.

Major Products

    Oxidation: Benzyl alcohol, benzoic acid.

    Reduction: Benzylamine, phenylethylamine.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has been studied for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1). Inhibition of RIPK1 has shown therapeutic potential in treating inflammatory diseases and necroptosis . The compound has also been explored for its anti-necroptotic effects in cellular models .

Mechanism of Action

The compound exerts its effects by inhibiting the kinase activity of receptor interaction protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing necroptosis, the compound shows potential in reducing inflammation and cell death in various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern, which provides distinct pharmacological properties. Its ability to inhibit RIPK1 with high potency makes it a valuable lead compound for further drug development .

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H

InChI Key

UMFAODLQPLGNTH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl

Origin of Product

United States

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